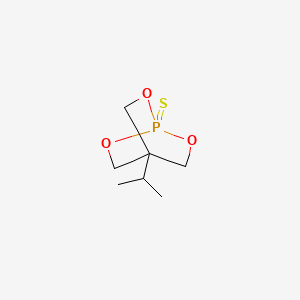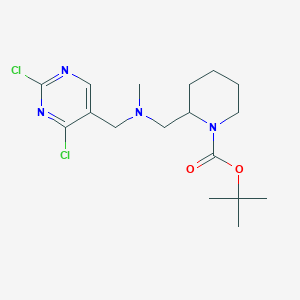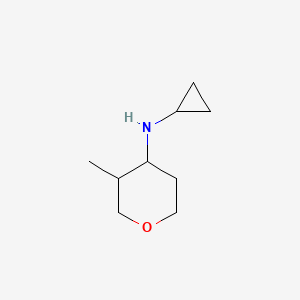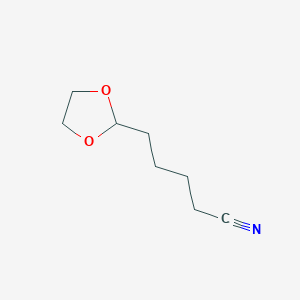![molecular formula C11H20N2O2 B13975157 tert-Butyl [(2R)-2-cyanopentyl]carbamate CAS No. 528566-20-3](/img/structure/B13975157.png)
tert-Butyl [(2R)-2-cyanopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(2R)-2-cyanopentyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanopentyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(2R)-2-cyanopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopentyl derivative. One common method is the reaction of tert-butyl carbamate with 2-cyanopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control of reaction conditions, higher efficiency, and scalability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [(2R)-2-cyanopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopentyl group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(2R)-2-cyanopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl [(2R)-2-cyanopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl alcohol: An alcohol with a tert-butyl group, used as a solvent and intermediate.
tert-Butyl N-(2-oxiranylmethyl)carbamate: A related compound used in organic synthesis
Uniqueness
tert-Butyl [(2R)-2-cyanopentyl]carbamate is unique due to its specific structure, which combines a cyanopentyl chain with a carbamate group. This combination provides distinct reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
528566-20-3 |
|---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-2-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-9(7-12)8-13-10(14)15-11(2,3)4/h9H,5-6,8H2,1-4H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
DQEPVKHYMURUHY-VIFPVBQESA-N |
Isomerische SMILES |
CCC[C@H](CNC(=O)OC(C)(C)C)C#N |
Kanonische SMILES |
CCCC(CNC(=O)OC(C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)



![4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol](/img/structure/B13975093.png)







